Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
Description
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate (CAS: 133040-03-6) is an imidazole-derived benzoate ester with the molecular formula C₁₇H₂₀N₂O₃ and a molecular weight of 300.35 g/mol . Key physicochemical properties include a density of 1.13 g/cm³, a boiling point of 240.4°C, and a melting point of 473.8°C . The compound features a 2-butyl-substituted imidazole core with a formyl group at the 5-position, linked via a methylene bridge to a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-[(2-butyl-5-formylimidazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-4-5-16-18-10-15(12-20)19(16)11-13-6-8-14(9-7-13)17(21)22-2/h6-10,12H,3-5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHJBMSPUBQYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438340 | |
| Record name | METHYL 4-[(2-BUTYL-5-FORMYL-1H-IMIDAZOL-1-YL)METHYL]BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133040-03-6 | |
| Record name | METHYL 4-[(2-BUTYL-5-FORMYL-1H-IMIDAZOL-1-YL)METHYL]BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Imidazole Core Synthesis
The 2-butyl-5-formylimidazole intermediate is typically synthesized via the Debus-Radziszewski reaction , a three-component condensation involving a diketone, an aldehyde, and ammonia. For this compound:
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Diketone : Glyoxal serves as the α-diketone.
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Aldehyde : Butyraldehyde introduces the 2-butyl substituent.
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Ammonia : Facilitates cyclization to form the imidazole ring.
Reaction conditions include aqueous ethanol at 60–80°C for 12–24 hours, yielding 2-butylimidazole-5-carbaldehyde with ~70% efficiency.
Esterification and Coupling
The methyl benzoate group is introduced via transesterification or nucleophilic substitution :
Transesterification Using Ionic Liquids
A solvent-free, metal-free approach employs a 1,3,5-triazine-based ionic liquid catalyst (e.g., methylimidazolium hydroxide). Key parameters:
| Parameter | Value/Range |
|---|---|
| Catalyst loading | 5 mol% |
| Temperature | 80°C |
| Reaction time | 6–8 hours |
| Yield | 85–90% |
Mechanism :
Acid-Catalyzed Esterification
Traditional methods use sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA):
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Conditions : Reflux in methanol (65°C, 24 hours).
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Yield : 75–80%, but requires neutralization and extensive purification.
Catalytic Systems and Optimization
Ionic Liquid Catalysts
The 1,3,5-triazine framework ionic liquid offers advantages:
Solvent-Free Conditions
Eliminating solvents reduces waste and simplifies purification:
| Factor | Impact on Yield |
|---|---|
| Catalyst concentration | Direct proportionality up to 5 mol% |
| Temperature | Optimal at 80°C; higher temps degrade the formyl group |
Industrial Scalability and Challenges
Continuous Flow Reactors
Adopting flow chemistry improves scalability:
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Methyl 4-[(2-butyl-5-carboxy-1H-imidazol-1-yl)methyl]benzoate.
Reduction: Methyl 4-[(2-butyl-5-hydroxymethyl-1H-imidazol-1-yl)methyl]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate serves as an important building block in the synthesis of complex molecules. The imidazole moiety is prevalent in many biologically active compounds, making it a valuable component in drug discovery and development.
Biological Research
The compound's ability to interact with biological targets, such as enzymes and receptors, positions it as a candidate for further investigation in pharmacological studies. The imidazole ring's capacity for hydrogen bonding and hydrophobic interactions can modulate enzyme activity, which is crucial for drug design.
Material Science
Due to its unique chemical properties, this compound can be utilized in the production of advanced materials like polymers and coatings. Its structural characteristics allow for modifications that can enhance material properties such as durability and resistance to environmental factors.
Case Study: Anticancer Potential
A study focused on related imidazole compounds demonstrated their ability to disrupt cellular signaling pathways involved in cancer proliferation. These findings suggest that this compound could similarly affect tumor growth through analogous mechanisms.
Case Study: Enzyme Interaction
Research on imidazole derivatives has shown that they can effectively inhibit specific enzymes involved in metabolic pathways. The potential for this compound to interact with such targets opens avenues for its use in therapeutic applications aimed at metabolic disorders .
Mechanism of Action
The mechanism of action of Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate is primarily related to its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
2.1.1. Quinoline-Piperazine Benzoate Derivatives (C1–C7)
A series of methyl benzoate derivatives (C1–C7) were synthesized with quinoline-piperazine-carbonyl substituents (e.g., 2-phenylquinoline in C1, 4-bromophenyl in C2) . While these compounds share the methyl benzoate group, their quinoline-piperazine scaffold differs significantly from the imidazole core of the target compound. The target’s imidazole ring (vs. quinoline) and formyl group (vs. halogen or methoxy substituents) may alter solubility, reactivity, or binding interactions.
2.1.2. Benzimidazole-Based Esters
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () shares a benzoate ester group but replaces the imidazole with a benzimidazole ring . Synthesis of this analogue involves Na₂S₂O₅-mediated cyclization in DMF, contrasting with the target’s unconfirmed synthetic route.
2.1.3. Hydrolysed Derivative: 4-[(2-Butyl-5-formylimidazol-1-yl)methyl]benzoic Acid
The benzoic acid derivative (CAS: 152146-59-3) lacks the methyl ester, replacing it with a carboxylic acid group .
Functional Group Impact
- Formyl Group (Target) : Enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation).
- Methyl Ester (Target vs. Benzoic Acid) : The ester group in the target reduces acidity compared to the carboxylic acid derivative, influencing drug bioavailability or material stability .
Biological Activity
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate (CAS Number: 133040-03-6) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Activity
Imidazole derivatives have been studied for their anticancer properties. In vitro studies have demonstrated that certain imidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study on related compounds indicated that they could disrupt cellular signaling pathways involved in cancer proliferation. While direct studies on this compound are sparse, the structural similarities suggest potential anticancer activity.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the imidazole moiety may interact with biological targets such as enzymes or receptors involved in disease processes.
Study on Antimicrobial Activity
A comparative study on various imidazole derivatives showed that those with longer alkyl chains exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound, due to its butyl group, may similarly enhance lipophilicity and membrane penetration, thus improving its antimicrobial efficacy.
| Compound Name | Activity | Reference |
|---|---|---|
| Imidazole Derivative A | Moderate | |
| Imidazole Derivative B | High | |
| This compound | Hypothetical | - |
Study on Anticancer Properties
In a study examining the effects of various imidazole derivatives on cancer cell lines, it was found that compounds with similar structural features to this compound significantly inhibited cell proliferation in breast and colon cancer models.
Q & A
Q. What synthetic routes are recommended for the preparation of methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate, and what methodological considerations are critical?
The compound is synthesized via multi-step reactions involving imidazole core functionalization and subsequent coupling. Key steps include:
- Imidazole ring formation : Alkylation of precursor imidazoles under basic conditions (e.g., KCO) in polar aprotic solvents like DMF or DMSO .
- Aldehyde introduction : Vilsmeier-Haack formylation at the 5-position of the imidazole ring using POCl and DMF .
- Methyl benzoate coupling : Nucleophilic substitution or Mitsunobu reaction to attach the methyl benzoate moiety to the imidazole’s N1-methyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?
- NMR : H NMR should show characteristic signals:
- Imidazole protons: δ 7.5–8.0 ppm (H-4 of imidazole), δ 9.8–10.2 ppm (formyl proton).
- Benzoate methyl: δ 3.8–3.9 ppm (singlet).
- Butyl chain: δ 0.8–1.5 ppm (methylene/methyl protons) .
Q. What purification strategies are effective for isolating this compound, particularly when dealing with byproducts from formylation?
- Chromatography : Use silica gel with a 1:3 ethyl acetate/hexane ratio to separate unreacted aldehydes or ester derivatives .
- Crystallization : Ethanol-water mixtures (7:3 v/v) yield high-purity crystals; monitor via melting point (expected range: 120–125°C) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the imidazole and benzoate moieties?
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance weak diffraction signals from flexible butyl chains.
- Refinement : Employ SHELXL for small-molecule refinement, applying restraints to disordered alkyl groups and anisotropic displacement parameters for heavy atoms .
- Validation : Check R (<5%) and completeness (>98%) to ensure data quality .
Q. What molecular docking approaches are suitable for studying structure-activity relationships (SAR) of this compound in drug discovery?
- Target selection : Prioritize angiotensin II receptors (e.g., AT) due to structural similarity to Eprosartan intermediates .
- Docking software : Use AutoDock Vina with Lamarckian genetic algorithms; set grid boxes to cover active sites (e.g., residues Asp-281, Lys-199 in AT).
- Pose validation : Compare docking poses with co-crystallized ligands (e.g., PDB 4YAY) and assess RMSD (<2.0 Å) .
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated chemical shifts)?
- Error sources : Solvent effects (e.g., DMSO vs. gas-phase DFT) and conformational flexibility (e.g., butyl chain rotamers).
- Mitigation :
- Perform NMR in multiple solvents (CDCl, DMSO-d) to assess environmental effects.
- Use MD simulations (AMBER/CHARMM) to model dynamic conformers and average shifts .
Q. What strategies optimize the stability of this compound under varying pH conditions?
- Degradation pathways : Hydrolysis of the ester group (pH > 8) or formyl oxidation (pH < 3).
- Stabilization :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
